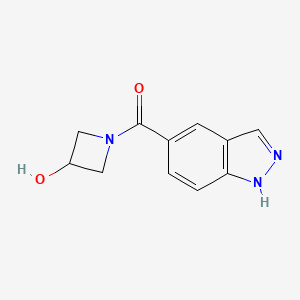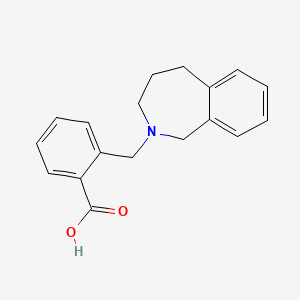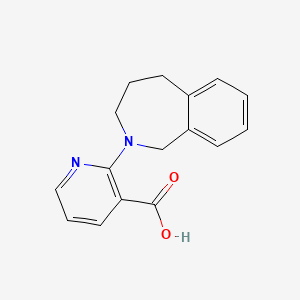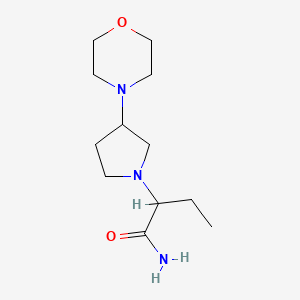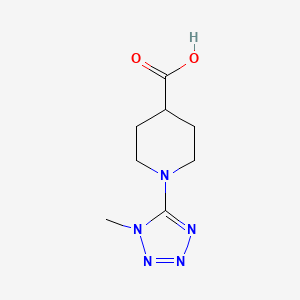
1-(1-Methyltetrazol-5-yl)piperidine-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-Methyltetrazol-5-yl)piperidine-4-carboxylic acid, also known as MTPCA, is a chemical compound that has gained significant attention in scientific research due to its potential use as a therapeutic agent. MTPCA is a tetrazole-containing amino acid derivative that has been synthesized through various methods.
Wirkmechanismus
1-(1-Methyltetrazol-5-yl)piperidine-4-carboxylic acid has been shown to inhibit the activity of certain enzymes, including cyclooxygenase-2 (COX-2) and monoamine oxidase (MAO). COX-2 is involved in the production of inflammatory mediators, while MAO is involved in the breakdown of neurotransmitters. Inhibition of these enzymes by 1-(1-Methyltetrazol-5-yl)piperidine-4-carboxylic acid may lead to a reduction in inflammation and an increase in neurotransmitter levels, which may be beneficial in the treatment of various diseases.
Biochemical and Physiological Effects:
1-(1-Methyltetrazol-5-yl)piperidine-4-carboxylic acid has been shown to have anti-inflammatory and antioxidant properties. Additionally, 1-(1-Methyltetrazol-5-yl)piperidine-4-carboxylic acid has been shown to increase the levels of certain neurotransmitters, including dopamine and serotonin. 1-(1-Methyltetrazol-5-yl)piperidine-4-carboxylic acid has also been shown to inhibit the proliferation of cancer cells and induce apoptosis, or programmed cell death, in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
1-(1-Methyltetrazol-5-yl)piperidine-4-carboxylic acid has several advantages for lab experiments, including its high purity and stability. However, 1-(1-Methyltetrazol-5-yl)piperidine-4-carboxylic acid may be difficult to synthesize and may require specialized equipment and expertise. Additionally, the effects of 1-(1-Methyltetrazol-5-yl)piperidine-4-carboxylic acid may vary depending on the concentration and duration of treatment, which may require careful optimization of experimental conditions.
Zukünftige Richtungen
There are several future directions for research on 1-(1-Methyltetrazol-5-yl)piperidine-4-carboxylic acid. One direction is the development of more efficient and cost-effective synthesis methods for 1-(1-Methyltetrazol-5-yl)piperidine-4-carboxylic acid. Another direction is the exploration of the potential use of 1-(1-Methyltetrazol-5-yl)piperidine-4-carboxylic acid in the treatment of other diseases, including diabetes and cardiovascular disease. Additionally, further research is needed to elucidate the precise mechanisms of action of 1-(1-Methyltetrazol-5-yl)piperidine-4-carboxylic acid and to optimize its therapeutic potential.
Synthesemethoden
1-(1-Methyltetrazol-5-yl)piperidine-4-carboxylic acid can be synthesized through various methods, including the reaction of 1-methylpiperidine-4-carboxylic acid with sodium azide, followed by the reduction of the resulting azide with triphenylphosphine. Another method involves the reaction of 1-methylpiperidine-4-carboxylic acid with tert-butyl nitrite, followed by the addition of sodium azide and subsequent reduction with triphenylphosphine. These methods have been optimized for high yields and purity of 1-(1-Methyltetrazol-5-yl)piperidine-4-carboxylic acid.
Wissenschaftliche Forschungsanwendungen
1-(1-Methyltetrazol-5-yl)piperidine-4-carboxylic acid has been studied for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. 1-(1-Methyltetrazol-5-yl)piperidine-4-carboxylic acid has been shown to inhibit the activity of certain enzymes that are involved in the progression of these diseases. Additionally, 1-(1-Methyltetrazol-5-yl)piperidine-4-carboxylic acid has been shown to have anti-inflammatory and antioxidant properties, which may be beneficial in the treatment of various inflammatory conditions.
Eigenschaften
IUPAC Name |
1-(1-methyltetrazol-5-yl)piperidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N5O2/c1-12-8(9-10-11-12)13-4-2-6(3-5-13)7(14)15/h6H,2-5H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRZBBRJGJACSDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=N1)N2CCC(CC2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(E)-3-(5-chloro-1,3-dimethylpyrazol-4-yl)prop-2-enoyl]-3-methylpyrrolidine-3-carboxylic acid](/img/structure/B7569259.png)
![1-[(E)-3-(5-chlorothiophen-2-yl)prop-2-enoyl]-3-methylpyrrolidine-3-carboxylic acid](/img/structure/B7569265.png)
![1-[2-(4-Chloro-3-methylphenoxy)acetyl]-3-methylpyrrolidine-3-carboxylic acid](/img/structure/B7569278.png)
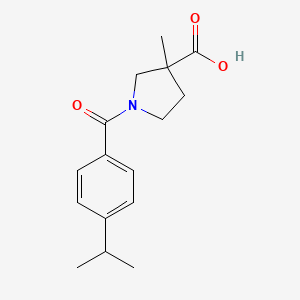
![1-[(E)-3-(3-fluorophenyl)prop-2-enoyl]-3-methylpyrrolidine-3-carboxylic acid](/img/structure/B7569308.png)
![3-Methyl-1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidine-3-carboxylic acid](/img/structure/B7569315.png)
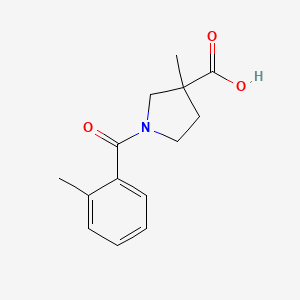
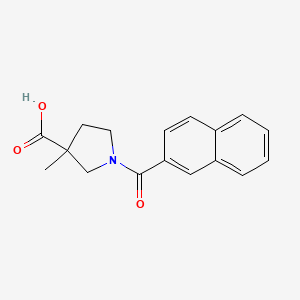
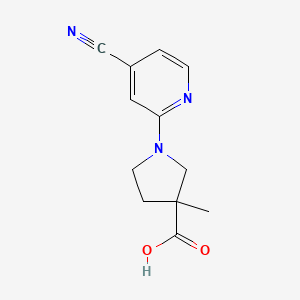
![4-amino-N-[2-(4-fluorophenyl)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B7569350.png)
